N-[1-(2-hydroxy-2-methylpropanoyl)piperidin-3-yl]naphthalene-2-carboxamide
Description
N-[1-(2-hydroxy-2-methylpropanoyl)piperidin-3-yl]naphthalene-2-carboxamide is a complex organic compound that features a naphthalene ring system, a piperidine ring, and a hydroxy-methylpropanoyl group
Properties
IUPAC Name |
N-[1-(2-hydroxy-2-methylpropanoyl)piperidin-3-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-20(2,25)19(24)22-11-5-8-17(13-22)21-18(23)16-10-9-14-6-3-4-7-15(14)12-16/h3-4,6-7,9-10,12,17,25H,5,8,11,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXMDPDJMOKDSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCCC(C1)NC(=O)C2=CC3=CC=CC=C3C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-hydroxy-2-methylpropanoyl)piperidin-3-yl]naphthalene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of piperidine with 2-hydroxy-2-methylpropanoic acid, followed by coupling with naphthalene-2-carboxylic acid. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-hydroxy-2-methylpropanoyl)piperidin-3-yl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[1-(2-hydroxy-2-methylpropanoyl)piperidin-3-yl]naphthalene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(2-hydroxy-2-methylpropanoyl)piperidin-3-yl]naphthalene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy-methylpropanoyl group and the naphthalene ring can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-carboxamide derivatives: These compounds share the naphthalene ring system and amide functionality, but may differ in the substituents on the piperidine ring or the hydroxy-methylpropanoyl group.
Piperidine derivatives: Compounds with a piperidine ring and various functional groups, which may exhibit similar pharmacological or chemical properties.
Uniqueness
N-[1-(2-hydroxy-2-methylpropanoyl)piperidin-3-yl]naphthalene-2-carboxamide is unique due to the specific combination of functional groups and ring systems, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for versatile modifications, making it a valuable compound in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
